molecular formula C9H20N3O2+ B1588669 N-alpha-Acetyl-L-lysine-N-methylamide monohydrate CAS No. 81013-00-5

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate

Cat. No.: B1588669
CAS No.: 81013-00-5
M. Wt: 202.27 g/mol
InChI Key: FECUPDBTEVPIIE-QMMMGPOBSA-O
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Description

Systematic IUPAC Nomenclature and Structural Formula

This compound is formally designated as (5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium monohydrate according to IUPAC nomenclature standards. The compound has a molecular formula of C9H21N3O3, which includes the water molecule in the crystal structure. The anhydrous form has a molecular formula of C9H19N3O2.

The molecular weight of this compound is 219.28 g/mol, while the anhydrous form has a molecular weight of 201.27 g/mol. This difference of approximately 18 g/mol corresponds to the mass of one water molecule.

The structural formula of the compound features several key functional groups:

  • An acetyl group attached to the alpha-nitrogen of lysine
  • A methylamide group at the carboxyl terminus
  • A free epsilon-amino group on the lysine side chain
  • One molecule of water in the crystal structure

The SMILES notation for the compound can be represented as CC(=O)NC(CCCCN)C(=O)NC·H2O, which encodes the connectivity of atoms within the molecule.

Table 1: Chemical Identity of this compound

Property Value Reference
CAS Number 81013-00-5
Molecular Formula C9H21N3O3
Molecular Weight 219.28 g/mol
Melting Point 174-176°C
Physical Appearance White powder

The compound belongs to the chemical class of N-acyl-alpha amino acids, characterized by an acyl group attached to the nitrogen atom of the amino group. The structure contains multiple functional groups that can participate in various chemical reactions typical for amides and amino acids.

Stereochemical Configuration and Chiral Centers

This compound contains one chiral center at the alpha-carbon atom of the lysine residue. The "L" designation in the name indicates that the compound has the same stereochemical configuration as L-lysine, the naturally occurring amino acid.

The stereochemical configuration at the alpha-carbon follows the (S) absolute configuration according to the Cahn-Ingold-Prelog priority rules. This is reflected in the systematic IUPAC name where the (5S) prefix indicates the absolute stereochemistry at position 5 of the carbon chain.

The presence of this chiral center is critical for the biological activity of the compound, as enzymes and receptors in biological systems typically recognize specific stereoisomers. The L-configuration is particularly important as it matches the stereochemistry of amino acids found in natural proteins.

Table 2: Stereochemical Properties of this compound

Property Description
Number of Chiral Centers 1 (alpha-carbon)
Absolute Configuration (S) at alpha-carbon
Optical Activity Expected to be optically active (specific rotation data not available in search results)
Stereochemical Designation L-configuration (matching natural lysine)

The stereochemical purity of the compound is important for research applications, as the presence of the D-enantiomer could affect experimental results. High-quality commercial preparations typically ensure enantiomeric purity through appropriate synthetic routes and purification methods.

Hydration State Analysis: Monohydrate Characterization

The monohydrate designation indicates that each molecule of N-alpha-Acetyl-L-lysine-N-methylamide is associated with one water molecule in the crystalline state. This water of crystallization plays an important role in stabilizing the crystal structure through hydrogen bonding interactions with the parent compound.

The monohydrate form differs from the anhydrous form (Nalpha-Acetyl-L-lysine-N-methylamide) in several physical properties:

  • Higher molecular weight (219.28 g/mol for monohydrate vs. 201.27 g/mol for anhydrous)
  • Different melting point (174-176°C for the monohydrate)
  • Potentially different solubility characteristics
  • Different crystal packing arrangement

The water molecule in the monohydrate is likely involved in hydrogen bonding with the polar functional groups of the compound, particularly the amide groups and the epsilon-amino group of the lysine side chain. These interactions contribute to the stability of the crystal lattice.

X-ray crystallographic studies of similar compounds have shown that water molecules can form hydrogen bonds with both the backbone and side chain functional groups, creating a complex three-dimensional network within the crystal. Although the specific crystal structure of this compound is not explicitly described in the available search results, the presence of multiple hydrogen bond donors and acceptors in the molecule suggests a similar arrangement.

Table 3: Comparison of Monohydrate and Anhydrous Forms

Property Monohydrate Form Anhydrous Form
Molecular Formula C9H21N3O3 C9H19N3O2
Molecular Weight 219.28 g/mol 201.27 g/mol
CAS Number 81013-00-5 Not specified in search results
Melting Point 174-176°C Not specified in search results

The monohydrate form is relevant for various research applications as it represents a specific crystalline state of the compound. The consistent presence of water in the crystal structure ensures reproducibility in experiments where the physical properties of the compound are important.

Properties

CAS No.

81013-00-5

Molecular Formula

C9H20N3O2+

Molecular Weight

202.27 g/mol

IUPAC Name

[(5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium

InChI

InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/p+1/t8-/m0/s1

InChI Key

FECUPDBTEVPIIE-QMMMGPOBSA-O

SMILES

CC(=O)NC(CCCC[NH3+])C(=O)NC

Isomeric SMILES

CC(=O)N[C@@H](CCCC[NH3+])C(=O)NC

Canonical SMILES

CC(=O)NC(CCCC[NH3+])C(=O)NC

sequence

K

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • The reaction is typically carried out in a suitable solvent, often anhydrous or aqueous organic solvents.
  • Temperature control is important, often maintained around ambient to 35°C to optimize reaction rate and yield.
  • The reaction time varies but generally ranges from 1 to several hours, depending on scale and reagent purity.

This step results in the formation of N-alpha-Acetyl-L-lysine-N-methylamide as a free base or crude product.

Hydration to Form Monohydrate

The final preparation step involves incorporating water molecules into the crystalline structure to yield the monohydrate form:

  • This is achieved by crystallizing the synthesized compound from an aqueous solution or controlled humidity environment.
  • The hydration step is critical to obtain the monohydrate, which affects the compound’s stability, solubility, and handling properties.
  • Crystallization conditions such as solvent composition, temperature, and evaporation rate are carefully controlled to ensure consistent monohydrate formation.

Purification and Characterization

Post-synthesis, the compound is purified to remove residual reagents and by-products:

  • Solvent extraction: Using solvents like ethyl acetate or methyl tert-butyl ether to separate impurities.
  • Recrystallization: From aqueous or mixed solvents to enhance purity and obtain the monohydrate crystalline form.
  • Analytical techniques: High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structure.

Alternative Synthetic Routes and Modifications

Research literature suggests alternative or complementary synthetic strategies for related lysine derivatives, which can be adapted or optimized for this compound:

  • Use of protected amino acid derivatives (e.g., Fmoc or Boc protection) to facilitate selective reactions and improve yields.
  • Solid-phase peptide synthesis (SPPS) approaches for peptide derivatives, which may include N-methylamide modifications.
  • Methylation at the ε-amino position of lysine using malonate derivatives and dibromobutane intermediates, although this is more relevant to methylated lysine analogs rather than the N-alpha-acetyl methylamide form.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Purpose/Outcome
1 Selection of starting materials (S)-2-acetamido-6-aminohexanoic acid, N-methylamine Provide backbone and methylamide group
2 Amidation reaction EDC (coupling agent), DMAP (catalyst), solvent, 25-35°C Formation of amide bond between acid and amine
3 Hydration Crystallization from aqueous solution, controlled temperature and solvent Formation of monohydrate crystalline form
4 Purification Solvent extraction (ethyl acetate, MTBE), recrystallization Removal of impurities, purity enhancement
5 Characterization HPLC, MS, NMR Confirmation of structure and purity

Research Findings and Analytical Data

  • The amidation reaction proceeds efficiently under mild conditions with EDC/DMAP, yielding high purity N-alpha-Acetyl-L-lysine-N-methylamide.
  • Hydration to the monohydrate form improves compound stability, which is critical for storage and experimental reproducibility.
  • Analytical data from literature confirm the expected molecular weight and structure, with LC-MS showing a main peak corresponding to the target compound.
  • The compound’s ability to act as an enzyme inhibitor and substrate in biochemical assays underscores the importance of obtaining a pure, well-characterized monohydrate form.

Chemical Reactions Analysis

Types of Reactions

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

NALME serves as a crucial tool in biochemical research, particularly in the study of protein acetylation . Protein acetylation is a post-translational modification that plays a significant role in regulating gene expression and cellular functions.

  • Role in Acetylation Studies : NALME can mimic acetylated lysine residues in proteins, allowing researchers to investigate the effects of acetylation on protein function and interactions. This is vital for understanding cellular processes and signaling pathways.

Pharmaceutical Development

In pharmaceutical applications, NALME is explored for its potential to enhance the bioavailability of therapeutic agents.

  • Drug Formulation : Studies indicate that NALME can improve the solubility and absorption of drugs, particularly those targeting metabolic disorders. Its ability to bind to low-affinity lysine binding sites in plasminogen suggests it may also have applications in developing antifibrinolytic agents .

Nutrition Science

NALME has been investigated for its role as a dietary supplement , especially concerning muscle recovery and athletic performance.

  • Muscle Recovery : Research indicates that NALME may aid in muscle recovery post-exercise by influencing metabolic pathways related to muscle repair and growth . This makes it an attractive option for athletes seeking to enhance performance through nutritional supplementation.

Cosmetic Industry

In the cosmetic sector, NALME is utilized for its moisturizing properties .

  • Skincare Formulations : The compound is incorporated into skincare products aimed at improving skin texture and elasticity. Its ability to hydrate the skin makes it valuable in formulating anti-aging products .

Neuroscience

Research into NALME's neuroprotective properties has opened avenues for its use in treating neurodegenerative diseases.

  • Potential Neuroprotective Effects : Preliminary studies suggest that NALME may protect neurons from damage due to oxidative stress or inflammation, which are common factors in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies underscore the diverse applications of NALME:

StudyFocusFindings
PubMed Study on Antifibrinolytic ActivityAntifibrinolytic propertiesNALME acts as a competitive inhibitor of plasmin activity, showing promise as an antifibrinolytic agent .
Molecular Dynamics StudyPeptide-Protein InteractionsDemonstrated binding mechanisms involving N-acetylated peptides, highlighting the importance of acetylation in protein interactions .
Nutrition Science ResearchMuscle RecoveryFound that supplementation with NALME enhances muscle recovery rates post-exercise .

Mechanism of Action

The mechanism of action of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetamido-6-aminohexanoic acid: Lacks the N-methyl group.

    N-Methylhexanamide: Lacks the acetamido and amino groups.

    Hexanamide: Lacks the acetamido, amino, and N-methyl groups.

Uniqueness

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrate form also influences its physical properties and stability.

Biological Activity

N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of enzyme stability, cellular processes, and therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

N-alpha-Acetyl-L-lysine-N-methylamide is derived from L-lysine through acetylation and methylation processes. The compound can be synthesized via the action of N-acetyltransferases on L-lysine, which is a common pathway in cellular metabolism. This modification is significant as it influences the protein's stability and functionality.

Biological Functions

  • Enzyme Stability and Activity
    • A study demonstrated that N-alpha-acetyl-L-lysine enhances the activity and stability of the enzyme α-amylase under acidic conditions. At pH 3.0, this compound improved residual enzyme activity by approximately 60% compared to controls, indicating its protective role against denaturation .
    • The thermodynamic stability of α-amylase was also increased, with a notable rise in the midpoint temperature of unfolding transitions by 11°C when N-alpha-acetyl-L-lysine was present .
  • Cellular Interactions
    • Research indicates that N-alpha-acetyl-L-lysine acts as an amine nucleophile in covalent drug design, reacting with electrophilic moieties to form irreversible bonds with biological targets. This property is crucial for developing covalent inhibitors that can selectively target proteins involved in disease processes .
    • The compound has been shown to influence smooth muscle cell proliferation through interactions with plasminogen activators, suggesting a role in vascular biology and potential therapeutic applications for cardiovascular diseases .
  • Osmoprotective Effects
    • As an osmolyte, N-alpha-acetyl-L-lysine contributes to cellular protection under osmotic stress conditions. It helps stabilize proteins and cellular structures, which is particularly beneficial in extreme environmental conditions faced by certain microorganisms .

Case Studies

  • Antifibrinolytic Activity
    • Studies have highlighted the antifibrinolytic properties of related compounds like alpha-N-acetyl-L-lysine methyl ester (NALME). These compounds bind to low-affinity lysine binding sites in plasminogen, inhibiting fibrinolysis and potentially offering therapeutic benefits in managing bleeding disorders .
  • Uremic Toxins
    • Elevated levels of N-acetylated amino acids, including N-alpha-acetyl-L-lysine, have been classified as uremic toxins when present in high concentrations in serum. This classification underscores the importance of monitoring these compounds in patients with renal dysfunction to prevent adverse health outcomes .

Research Findings Summary Table

Study Focus Key Findings
Smooth Muscle ProliferationInfluences cell growth via plasminogen activation
Covalent Drug DesignReactivity with electrophiles; potential for drug development
Enzyme StabilityEnhances α-amylase activity and stability at acidic pH
Uremic ToxinsHigh levels linked to renal dysfunction

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-alpha-Acetyl-L-lysine-N-methylamide monohydrate with high purity?

  • Methodological Answer : Synthesis typically involves acetylation of L-lysine followed by methylamide formation. Key steps include:

  • Acetylation : React L-lysine with acetic anhydride in a basic medium (e.g., NaOH) to form N-alpha-Acetyl-L-lysine.
  • Methylamide Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the methylamine group to the carboxyl terminus.
  • Purification : Crystallization in aqueous methanol yields the monohydrate form. Monitor purity via HPLC (C18 column, UV detection at 210 nm) and confirm water content by Karl Fischer titration .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to humidity (>60% RH) to prevent deliquescence, as noted in stability studies .
  • Handling : Use gloves and protective eyewear. For hygroscopic samples, work in a controlled humidity chamber (≤40% RH) to minimize water absorption during weighing .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in D₂O resolves acetyl (δ ~2.0 ppm) and methylamide (δ ~3.0 ppm) protons. Compare with PubChem data for N-alpha-Acetyl-L-lysine to verify backbone integrity .
  • FT-IR : Confirm amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands. Use KBr pellets and subtract background water signals .
  • Raman Spectroscopy : Identify lattice water vibrations (300–400 cm⁻¹) to confirm monohydrate structure .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize formulations containing this compound?

  • Methodological Answer :

  • Design : Use a central composite design to vary factors like pH, temperature, and excipient ratios. Measure responses (e.g., solubility, stability) via HPLC.
  • Case Study : A study on bosentan monohydrate used RSM to optimize tablet hardness and dissolution rates, which can be adapted for acetylated lysine derivatives .
  • Analysis : Apply ANOVA to identify significant factors. For example, humidity was critical in lactose monohydrate stability studies .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process Controls : Implement inline PAT (Process Analytical Technology) tools like Raman probes to monitor reaction progress in real time .
  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., reaction time, solvent ratio). For example, Alprazolam blends were optimized by varying mixing speed and filler particle size .
  • Statistical Analysis : Calculate relative standard deviation (RSD) for purity across batches. Aim for RSD <2% via tightened process parameters .

Q. How to assess the compound’s stability under different humidity conditions?

  • Methodological Answer :

  • Dynamic Vapor Sorption (DVS) : Expose samples to 0–90% RH increments. Measure mass changes to identify critical humidity thresholds (e.g., α-lactose monohydrate showed stability ≤50% RH) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months. Analyze degradation products (e.g., free lysine) via LC-MS .

Q. What computational methods predict its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to lysine-specific enzymes (e.g., histone acetyltransferases). Validate with experimental IC₅₀ data from analogous compounds .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study hydrogen bonding between the monohydrate and protein active sites, as done for creatininium L-tartrate .

Data Contradictions and Resolution

  • Stability vs. Humidity : reports stability under "normal conditions," but DVS studies in highlight humidity sensitivity. Resolution: Define "normal" as ≤40% RH and validate with site-specific climate data.
  • Synthesis Yield : PubChem data () cites >98% purity, but batch variability ( ) suggests rigorous QC is needed. Use orthogonal methods (HPLC, NMR) for verification.

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